molecular formula C25H25N3O2 B10955489 3-methyl-N-(4-{[2-(4-phenylbutan-2-ylidene)hydrazinyl]carbonyl}phenyl)benzamide

3-methyl-N-(4-{[2-(4-phenylbutan-2-ylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B10955489
M. Wt: 399.5 g/mol
InChI Key: RYEAHKTYDHTJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(4-{[2-(4-phenylbutan-2-ylidene)hydrazinyl]carbonyl}phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a benzamide core with a phenylbutan-2-ylidene hydrazinyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-{[2-(4-phenylbutan-2-ylidene)hydrazinyl]carbonyl}phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the condensation of 4-phenylbutan-2-one with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-{[2-(4-phenylbutan-2-ylidene)hydrazinyl]carbonyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-methyl-N-(4-{[2-(4-phenylbutan-2-ylidene)hydrazinyl]carbonyl}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-{[2-(4-phenylbutan-2-ylidene)hydrazinyl]carbonyl}phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-4-phenyl-2-butanone: Shares a similar phenylbutanone structure but lacks the hydrazinyl and benzamide groups.

    4-phenyl-2-butanone: Another related compound with a simpler structure.

Properties

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

3-methyl-N-[4-[(4-phenylbutan-2-ylideneamino)carbamoyl]phenyl]benzamide

InChI

InChI=1S/C25H25N3O2/c1-18-7-6-10-22(17-18)24(29)26-23-15-13-21(14-16-23)25(30)28-27-19(2)11-12-20-8-4-3-5-9-20/h3-10,13-17H,11-12H2,1-2H3,(H,26,29)(H,28,30)

InChI Key

RYEAHKTYDHTJGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=C(C)CCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.